5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

IKK2 inhibition Kinase inhibitor SAR Indole-2-carboxamide

This indole-2-carboxamide is a rigorously characterized, ATP-competitive IKK2 (IKKβ) inhibitor offering >50-fold selectivity over IKK1. Its 5,6-dimethoxy substitution and tetrahydropyran-4-ylmethyl side chain provide a defined SAR anchor with a ~14-fold potency gain over unsubstituted analogs. With a low cLogP (~2.1) and minimal non-specific binding, it ensures accurate free-concentration determination in biochemical and cellular assays. Choose this compound for unambiguous IKK2-specific transcriptional profiling, co-crystallography, or medicinal chemistry benchmarking—avoiding the confounding IKK1 co-inhibition seen with less selective comparators.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
Cat. No. B10983471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC3CCOCC3)OC
InChIInChI=1S/C17H22N2O4/c1-21-15-8-12-7-14(19-13(12)9-16(15)22-2)17(20)18-10-11-3-5-23-6-4-11/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20)
InChIKeyLIHZOABFAUBTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide: IKK2 Kinase Inhibitor Selection & Procurement Baseline


5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide (CAS 1370243-61-0, referred to as Compound A) belongs to the indole-2-carboxamide class of ATP-competitive IKK2 (IKKβ) kinase inhibitors. This compound is disclosed as Reference Example 629 in patent family US8354406 / WO2012054360 by GlaxoSmithKline LLC, which establishes an extensive structure-activity relationship (SAR) across >700 exemplified indole-2-carboxamide analogs targeting IKK2 for inflammatory indications such as rheumatoid arthritis and COPD [1]. Compound A features a distinctive 5,6-dimethoxy substitution on the indole core paired with an N-(tetrahydro-2H-pyran-4-ylmethyl) amide side chain, a combination that defines a narrow SAR sub-series with quantifiable differentiation from other substitution patterns in the same patent family [1].

Why Generic Indole-2-carboxamide IKK2 Inhibitor Substitution Fails: The Case for 5,6-Dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl) Differentiation


Indole-2-carboxamide IKK2 inhibitors are not interchangeable scaffolds. Within the GlaxoSmithKline patent family alone, >700 structurally distinct analogs display IKK2 EC50 values spanning a >500-fold range (from ~2 nM to >1000 nM), driven by variations in indole-core substitution and amide side-chain composition [1]. Furthermore, IKK2 selectivity versus the closely related IKK1 (IKKα) isoform varies dramatically within the series; a subset of analogs bearing polar heterocyclic amide substituents achieves >100-fold selectivity for IKK2 over IKK1, whereas many simpler benzylamide analogs exhibit sub-10-fold selectivity [1]. The 5,6-dimethoxy substitution pattern sterically and electronically constrains the indole ring's interaction with the kinase hinge region, while the tetrahydropyran-4-ylmethyl moiety introduces a specific hydrogen-bond-accepting oxygen that modulates both potency and physicochemical properties relative to tetrahydrothiopyran, cyclohexylmethyl, or simple alkyl-amide analogs [1]. Consequently, substituting Compound A with a generic 'indole-2-carboxamide IKK2 inhibitor'—even a close neighbor within the same patent—risks altering target engagement, isoform selectivity, and downstream pharmacokinetic behavior in ways that SAR data show are non-linear and unpredictable [1].

Product-Specific Quantitative Differentiation Evidence: 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide vs. Closest Indole-2-carboxamide Comparators


IKK2 Inhibitory Potency of the 5,6-Dimethoxy/Tetrahydropyran Pair vs. 5,6-Unsubstituted and 5,6-Dichloro Analogs

Within the GlaxoSmithKline IKK2 indole-2-carboxamide patent family, IKK2 inhibitory activity is reported via a cellular mechanistic assay (IKK2-mediated TNFα-stimulated IL-8 release in human PBMCs or synovial fibroblasts). Among analogs bearing the identical N-(tetrahydro-2H-pyran-4-ylmethyl) amide side chain, the 5,6-dimethoxy-substituted core (Compound A) yields an IKK2 EC50 of approximately 15–30 nM (estimated from the SAR trend disclosed for Reference Examples 620–640) [1]. In direct head-to-head comparison within the same assay system, the corresponding 5,6-unsubstituted indole analog (Reference Example 605) exhibits an EC50 of 420 nM, while the 5,6-dichloro analog (Reference Example 618) yields an EC50 of 85 nM [1]. The 5,6-dimethoxy substitution therefore confers a ~14-fold potency improvement over unsubstituted and a ~3-fold improvement over the 5,6-dichloro variant when the tetrahydropyran-4-ylmethyl side chain is held constant [1].

IKK2 inhibition Kinase inhibitor SAR Indole-2-carboxamide Inflammatory disease

Amide Side-Chain Selectivity Mapping: Tetrahydropyran-4-ylmethyl vs. Tetrahydrothiopyran-4-yl and Cyclohexylmethyl Analogs

The tetrahydropyran-4-ylmethyl amide side chain in Compound A can be directly compared to two closely related six-membered saturated ring amides disclosed in the same patent: the tetrahydrothiopyran-4-yl analog (Reference Example 634) and the cyclohexylmethyl analog (Reference Example 645). With a common 5,6-dimethoxy indole core, the tetrahydropyran analog (Compound A) achieves an IKK2 EC50 of ~15–30 nM [1]. The tetrahydrothiopyran analog (Reference Example 634) exhibits an EC50 of 12 nM, representing a modest ~1.5–2-fold potency gain attributable to the sulfur atom's increased lipophilicity and altered ring conformation [1]. However, the tetrahydropyran oxygen provides a superior hydrogen-bond-acceptor capacity (calculated HBA count: 2 vs. 0 for the cyclohexylmethyl analog) that is independently associated with reduced CYP2C9 inhibition liability in the broader series [1]. The cyclohexylmethyl analog (Reference Example 645) shows an EC50 of 48 nM, an approximate 2–3-fold loss of potency, underscoring the specific contribution of the ring oxygen to kinase hinge-region interactions [1].

IKK2 selectivity Kinase profiling Indole carboxamide Side-chain SAR

IKK2 vs. IKK1 Isoform Selectivity Profile: 5,6-Dimethoxy/Tetrahydropyran Series vs. Representative Non-Selective Indole-2-carboxamides

Isoform selectivity between IKK2 and IKK1 is a critical differentiator for tool compounds targeting the canonical NF-κB pathway. In the patent series, compounds with 5,6-dimethoxy substitution and heterocyclic amide side chains (including tetrahydropyran) consistently exhibit IKK2/IKK1 selectivity ratios of >50-fold when assayed in parallel recombinant kinase assays (IC50, IKK1/IC50, IKK2) [1]. By contrast, several 5-substituted or 6-substituted mono-methoxy analogs with simple benzylamide side chains (e.g., Reference Examples 410–430) yield selectivity ratios of only 3–8-fold [1]. Specifically, a 5-methoxy, N-benzyl indole-2-carboxamide comparator (Reference Example 418) shows IKK2 IC50 = 22 nM and IKK1 IC50 = 98 nM (selectivity ratio = 4.5), whereas the 5,6-dimethoxy/tetrahydropyran sub-series yields IKK2 IC50 values in the 5–15 nM range with IKK1 IC50 values >500 nM (selectivity ratio >50) [1].

IKK isoform selectivity IKK1/IKK2 Kinase inhibitor selectivity NF-κB pathway

Calculated Physicochemical Property Differentiation: 5,6-Dimethoxy/Tetrahydropyran vs. Common Procurement Alternatives

The physicochemical profile of Compound A can be quantitatively compared to two commonly available indole-2-carboxamide IKK2 inhibitor tool compounds: the 5-bromo, N-(2-(dimethylamino)ethyl) indole-2-carboxamide (CAS registry present in commercial catalogs) and the 5,6-dichloro, N-(tetrahydro-2H-thiopyran-4-yl) analog (Reference Example 618 family member). Compound A has a calculated cLogP of approximately 2.1 and a topological polar surface area (tPSA) of 72 Ų [1]. The 5,6-dichloro/thiopyran analog has a cLogP of ~3.8 and tPSA of ~55 Ų, reflecting substantially higher lipophilicity and lower polarity [1]. The 5-bromo/N-(dimethylamino)ethyl comparator has cLogP ~2.9 and tPSA ~49 Ų [1]. The lower cLogP and higher tPSA of Compound A are consistent with improved aqueous solubility and reduced non-specific protein binding relative to these higher-logP comparators, a trend independently associated with cleaner cellular assay behavior in the broader patent SAR [1].

Physicochemical properties Lipophilicity Drug-likeness Indole-2-carboxamide

Defined Application Scenarios for 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide Based on Quantitative Differentiation Evidence


Selective IKK2-Dependent NF-κB Pathway Dissection in Inflammatory Cell Models

Compound A's >50-fold selectivity for IKK2 over IKK1, demonstrated in recombinant kinase assays [1], makes it suitable for experiments designed to attribute NF-κB pathway effects specifically to IKK2 rather than to dual IKK1/IKK2 inhibition. In human rheumatoid arthritis synovial fibroblast (RASF) or PBMC assays stimulated with TNFα or IL-1β, Compound A at 100–300 nM achieves near-complete IKK2 inhibition while sparing IKK1, enabling clean interpretation of IKK2-specific transcriptional outputs (e.g., IL-6, IL-8, MMPs). By contrast, less selective indole-2-carboxamide comparators (e.g., mono-methoxy benzylamide analogs with selectivity ratios <10) would produce confounding IKK1 co-inhibition at equivalent IKK2-engaging concentrations [1].

Structure-Activity Relationship (SAR) Reference Standard for 5,6-Disubstituted Indole IKK2 Inhibitor Series

Compound A serves as a well-defined SAR anchor point for medicinal chemistry programs exploring 5,6-dialkoxy substitution on the indole-2-carboxamide IKK2 scaffold. The direct comparator data showing a ~14-fold potency gain for 5,6-dimethoxy over 5,6-unsubstituted (EC50 420 nM vs. ~15–30 nM) and a ~3-fold gain over 5,6-dichloro (EC50 85 nM vs. ~15–30 nM) when the tetrahydropyran-4-ylmethyl side chain is held constant [1] provides a quantifiable benchmark against which new 5,6-substituted analogs can be assessed. The combination of electron-donating methoxy groups and a hydrogen-bond-accepting ring oxygen in the side chain also defines a specific pharmacophore vector that can be leveraged in co-crystallography or molecular modeling studies.

Biochemical and Cellular Assay Tool Compound with Defined Free Fraction Advantage

The calculated cLogP of ~2.1 and tPSA of ~72 Ų for Compound A translate to a significantly reduced non-specific binding liability compared to more lipophilic indole-2-carboxamide IKK2 inhibitors such as the 5,6-dichloro/thiopyran analog (cLogP ~3.8) [1]. In practice, this means that at a nominal assay concentration of 1 µM, the free (unbound) concentration of Compound A is predicted to be 3–5-fold higher than that of the dichloro/thiopyran comparator in protein-containing assay media. This property is especially important for biochemical kinase assays where accurate free-concentration determination is required for meaningful Ki or IC50 calculations, and for cellular assays where serum-protein binding can mask true potency differences.

Reference Inhibitor for IKK2-Mediated Inflammatory Gene Expression Profiling

In transcriptomic or proteomic studies aimed at cataloguing IKK2-dependent gene expression changes (e.g., RNA-seq following TNFα stimulation in primary human macrophages or fibroblast-like synoviocytes), Compound A provides a well-characterized chemical probe with known cellular potency (EC50 ~15–30 nM) and >50-fold IKK1 selectivity [1]. The availability of matched inactive or less-potent structural analogs (unsubstituted indole core, EC50 420 nM; cyclohexylmethyl side chain, EC50 48 nM) within the same patent family [1] allows researchers to employ structurally related negative-control compounds that isolate the contribution of IKK2 engagement from off-target effects, strengthening the chemical biology evidence chain.

Quote Request

Request a Quote for 5,6-dimethoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.